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molecular formula C12H9Cl2NO3S B8788201 Pyridine, 2-(3,4-dichlorophenoxy)-3-(methylsulfonyl)- CAS No. 85331-25-5

Pyridine, 2-(3,4-dichlorophenoxy)-3-(methylsulfonyl)-

Cat. No. B8788201
M. Wt: 318.2 g/mol
InChI Key: DGDSAHAIUIVAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04371537

Procedure details

Potassium t-butoxide (2.47 g) was dissolved in 30 ml of THF and then 3.46 g of 3,4-dichlorophenol dissolved in THF was added. A solution of 5.00 g of 2,3-bis(methylsulfonyl)pyridine in 20 ml THF/20 ml DMSO was added dropwise. The resulting mixture was stirred at room temperature for 3 hours. The reaction mixture was poured onto ice-water which resulted in the formation of an oil which solidified on standing. The product was collected by filtration and dried in a vacuum oven and 5.33 g of material obtained. Recrystallization from CH2Cl2 /hexane gave purified 2-(3,4-dichlorophenoxy)-3-(methylsulfonyl)pyridine, m.p. 95°-96° C.
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2,3-bis(methylsulfonyl)pyridine
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Cl:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[CH:12][C:13]=1[Cl:14].CS([C:20]1[C:25]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:24][CH:23]=[CH:22][N:21]=1)(=O)=O>C1COCC1>[Cl:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:15][C:20]1[C:25]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:24][CH:23]=[CH:22][N:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
2,3-bis(methylsulfonyl)pyridine
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC=CC=C1S(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water which
CUSTOM
Type
CUSTOM
Details
resulted in the formation of an oil which
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum oven and 5.33 g of material
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
Recrystallization from CH2Cl2 /hexane
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
purified 2-(3,4-dichlorophenoxy)-3-(methylsulfonyl)pyridine, m.p. 95°-96° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=C(OC2=NC=CC=C2S(=O)(=O)C)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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